Darobactin

CAS No.: 2409072-20-2

Cat. No.: VC16604948

Molecular Formula: C47H55N11O12

Molecular Weight: 966.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2409072-20-2 |

|---|---|

| Molecular Formula | C47H55N11O12 |

| Molecular Weight | 966.0 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(5R,17S,20S,23S,26S,29S,30S)-17-amino-20-(2-amino-2-oxoethyl)-30-(3-aminopropyl)-26-(hydroxymethyl)-18,21,24,27-tetraoxo-6-oxa-2,13,19,22,25,28-hexazahexacyclo[29.3.1.04,34.05,23.07,12.011,15]pentatriaconta-1(34),3,7,9,11,14,31(35),32-octaene-29-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid |

| Standard InChI | InChI=1S/C47H55N11O12/c48-13-5-9-25-23-11-12-27-28(19-51-30(27)16-23)40-39(58-42(63)31(17-36(50)61)53-41(62)29(49)15-24-18-52-37-26(24)8-4-10-35(37)70-40)46(67)56-34(21-60)44(65)57-38(25)45(66)55-33(20-59)43(64)54-32(47(68)69)14-22-6-2-1-3-7-22/h1-4,6-8,10-12,16,18-19,25,29,31-34,38-40,51-52,59-60H,5,9,13-15,17,20-21,48-49H2,(H2,50,61)(H,53,62)(H,54,64)(H,55,66)(H,56,67)(H,57,65)(H,58,63)(H,68,69)/t25-,29-,31-,32-,33-,34-,38-,39-,40+/m0/s1 |

| Standard InChI Key | HRMCRRLPTVSYHJ-KUDSBEMESA-N |

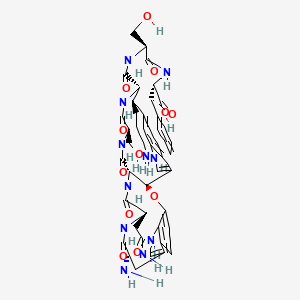

| Isomeric SMILES | C1[C@@H](C(=O)N[C@H](C(=O)N[C@H]2[C@@H](C3=CNC4=C3C=CC(=C4)[C@@H]([C@H](NC(=O)[C@@H](NC2=O)CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)CCCN)OC6=CC=CC7=C6NC=C71)CC(=O)N)N |

| Canonical SMILES | C1C(C(=O)NC(C(=O)NC2C(C3=CNC4=C3C=CC(=C4)C(C(NC(=O)C(NC2=O)CO)C(=O)NC(CO)C(=O)NC(CC5=CC=CC=C5)C(=O)O)CCCN)OC6=CC=CC7=C6NC=C71)CC(=O)N)N |

Introduction

Discovery and Evolutionary Origins

Isolation from Nematode Symbionts

Darobactin was first identified in 2019 through a targeted screen of Photorhabdus species, symbiotic bacteria residing in the digestive systems of soil-dwelling nematodes from the Heterorhabditis genus . These nematodes employ Photorhabdus to infect insect larvae, where the bacteria produce antimicrobial compounds to suppress competing microbes. Researchers hypothesized that such ecological niches—host-microbe systems under constant evolutionary pressure—could yield antibiotics effective against human pathogens . Genome mining revealed a silent dar operon in Photorhabdus khanii, which was activated under specific laboratory conditions to produce darobactin A .

Phylogenetic Distribution of dar Operons

Bioinformatic analyses uncovered homologous dar operons in diverse γ-proteobacteria, including Yersinia pestis, Vibrio crassostreae, and Pseudoalteromonas luteoviolacea . The operon’s low GC content (32%) suggests horizontal gene transfer from an unknown ancestral lineage . Notably, all darobactin-producing species are associated with animal hosts, implying co-evolutionary dynamics driving antibiotic innovation. For example, Yersinia strains harboring dar operons inhabit both mammalian gastrointestinal tracts and insect vectors, positioning darobactin as a defense molecule in host-pathogen conflicts .

Structural Features and Biosynthesis

Bicyclic Architecture and Post-Translational Modifications

Darobactin A consists of a seven-amino-acid core (W1-N2-W3-S4-K5-S6-F7) modified into two fused rings: a macrocycle formed by a C-C bond between W1 and F7, and a smaller ring connecting W3 and K5 via an alkyl-aryl ether linkage (Fig. 1) . These post-translational modifications are catalyzed by DarE, a radical S-adenosylmethionine (rSAM) enzyme, which generates carbon-centered radicals to crosslink tryptophan and lysine residues . The resultant rigid structure enhances target affinity and proteolytic stability.

Table 1: Darobactin Analogs and Their Core Sequences

| Analog | Producer Organism | Core Sequence (Positions 1–7) |

|---|---|---|

| A | Photorhabdus khanii | W-N-W-S-K-S-F |

| B | Photorhabdus heterorhabditis | W-N-W-T-K-R-F |

| C | Yersinia enterocolitica | W-S-W-S-R-S-F |

| D | Yersinia frederiksenii | W-N-W-S-R-S-F |

| E | Yersinia bercovieri | W-S-W-S-K-S-F |

| F | Photorhabdus thracensis | W-K-W-S-K-N-L |

Source: Adapted from mutasynthetic studies in

Heterologous Production and Analogs

Despite the absence of natural darobactin analogs in wild-type strains, heterologous expression in E. coli enabled the production of darobactins B–F . Darobactin B (W-N-W-T-K-R-F) exhibited superior activity against Acinetobacter baumannii (MIC: 1 μg/mL vs. 2 μg/mL for darobactin A), attributed to its arginine residue enhancing BamA interactions . Structural studies confirmed identical binding sites for analogs A and B on BamA, suggesting a conserved mechanism despite sequence variations .

Mechanism of Action: Targeting the BAM Complex

BamA Inhibition and Outer Membrane Disruption

Darobactin binds the lateral gate of BamA, a β-barrel protein essential for folding and inserting outer membrane proteins (OMPs) in Gram-negative bacteria . Crystallographic studies show darobactin’s bicyclic core inserting into a hydrophobic cleft near BamA’s extracellular loop 6, preventing conformational changes required for OMP assembly . This inhibition destabilizes the outer membrane, leading to cell lysis (Fig. 2).

Selective Pressure on Commensals

Notably, darobactin exhibits minimal activity against gut commensals like Bacteroides, likely due to BamA sequence divergence in symbiotic species . This selectivity reduces collateral damage to the microbiome, a significant advantage over broad-spectrum antibiotics like fluoroquinolones.

Preclinical Efficacy and Pharmacokinetics

In Vitro Activity Against Resistant Pathogens

Darobactin A demonstrates potent bactericidal activity against multidrug-resistant Enterobacteriaceae, including:

Table 2: Pharmacokinetic Profile of Darobactin A in Mice

| Parameter | Value |

|---|---|

| Route | Intraperitoneal |

| Dose (mg/kg) | 50 |

| Cmax (μg/mL) | 94 |

| T1/2 (h) | 1.2 |

| Time > MIC (h) | 8 |

| Protein Binding (%) | 65 (darobactin A) |

In Vivo Efficacy in Infection Models

In a murine septicemia model, a single 50 mg/kg dose of darobactin A reduced P. aeruginosa CFU counts by 4-log units within 24 hours, comparable to meropenem . Neutropenic thigh infections with E. coli mcr-1 showed a 3.5-log reduction after three 25 mg/kg doses, outperforming gentamicin . No acute toxicity was observed at therapeutic doses.

Resistance Mechanisms and Evolutionary Considerations

Genomic Stability of the dar Operon

The dar operon’s presence in phylogenetically distant genera (Photorhabdus, Yersinia) suggests stabilization through positive selection. Horizontal transfer may be facilitated by flanking transposase genes observed in P. thracensis .

Future Directions and Clinical Translation

Optimization of Pharmacokinetic Properties

While darobactin A shows rapid clearance (T1/2: 1.2 h), analog B exhibits reduced plasma protein binding (45% vs. 65%) and prolonged half-life in preliminary studies . Semi-synthetic derivatives with PEGylation or lipid conjugation are under investigation to enhance bioavailability.

Synergy with Existing Antibiotics

Combination therapy studies reveal additive effects when darobactin is paired with β-lactams or fluoroquinolones, potentially lowering doses and delaying resistance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume